Ajadine

Description

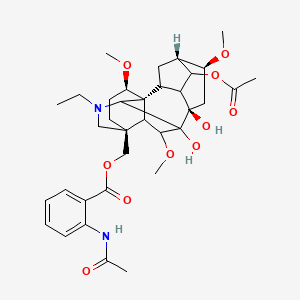

Structure

2D Structure

Propriétés

Numéro CAS |

58480-81-2 |

|---|---|

Formule moléculaire |

C35H48N2O10 |

Poids moléculaire |

656.8 g/mol |

Nom IUPAC |

[(1S,5R,6S,8R,13S,16R)-4-acetyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-acetamidobenzoate |

InChI |

InChI=1S/C35H48N2O10/c1-7-37-16-32(17-46-30(40)20-10-8-9-11-23(20)36-18(2)38)13-12-25(44-5)34-22-14-21-24(43-4)15-33(41,26(22)27(21)47-19(3)39)35(42,31(34)37)29(45-6)28(32)34/h8-11,21-22,24-29,31,41-42H,7,12-17H2,1-6H3,(H,36,38)/t21-,22?,24+,25-,26?,27?,28?,29?,31?,32+,33-,34+,35?/m1/s1 |

Clé InChI |

QFEWDYKEKVVRHZ-CEZPZZPFSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C |

SMILES isomérique |

CCN1C[C@@]2(CC[C@H]([C@@]34C2C(C(C31)([C@]5(C[C@@H]([C@H]6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C |

SMILES canonique |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ajadine |

Origine du produit |

United States |

Foundational & Exploratory

The Chemical Architecture and Biological Interface of Azatadine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azatadine, a first-generation tricyclic antihistamine, has long been a subject of interest in the field of pharmacology due to its potent histamine H1 receptor antagonism. This document provides a comprehensive technical guide to the chemical structure, properties, and biological activity of Azatadine. It includes a detailed summary of its physicochemical characteristics, an overview of its synthesis, and a description of its primary mechanism of action. Furthermore, this guide presents a detailed protocol for a histamine H1 receptor binding assay and an illustrative diagram of the associated signaling pathway, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Properties

Azatadine is a tricyclic compound with the systematic IUPAC name 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine[1]. Its chemical structure is characterized by a seven-membered ring fused to two benzene rings, with a piperidine moiety attached via an exocyclic double bond.

Chemical Structure of Azatadine:

Caption: 2D chemical structure of Azatadine.

The key physicochemical properties of Azatadine are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine | [1] |

| Molecular Formula | C₂₀H₂₂N₂ | [3] |

| Molecular Weight | 290.41 g/mol | [3] |

| CAS Number | 3964-81-6 | [4] |

| Melting Point | 152-154 °C | [1] |

| Physical Appearance | Solid | [3] |

| Solubility | Very Soluble | [1] |

| Octanol/Water Partition Coefficient (LogP) | 3.59 | [1] |

Synthesis of Azatadine

Synthesis Workflow

Caption: A simplified workflow for the synthesis of Azatadine.

Biological Activity and Mechanism of Action

Azatadine is a potent histamine H1 receptor antagonist[3]. Its primary pharmacological effect is to competitively and reversibly inhibit the action of histamine at H1 receptors, thereby preventing the allergic response and inflammatory cascade initiated by histamine release[3][6].

Histamine H1 Receptor Signaling Pathway

The binding of histamine to its H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG)[7][8]. IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses associated with the allergic reaction[7]. Azatadine, by blocking the initial binding of histamine, prevents the activation of this pathway.

Caption: The signaling cascade initiated by histamine binding to the H1 receptor and its inhibition by Azatadine.

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as Azatadine, for the histamine H1 receptor. The assay is based on the displacement of a radiolabeled H1 receptor antagonist, such as [³H]-mepyramine, from the receptor by the test compound.

Materials:

-

HEK293T cells transiently transfected with a vector encoding the N-terminally HA-tagged human histamine H1 receptor.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]-mepyramine (specific activity ~25 Ci/mmol).

-

Non-specific binding control: Mepyramine (10 µM).

-

Test compound (e.g., Azatadine) at various concentrations.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/C).

-

96-well plates.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and transfect HEK293T cells with the H1 receptor construct.

-

Two days post-transfection, harvest the cells and homogenize them in ice-cold binding buffer.

-

Centrifuge the homogenate at 4°C, and resuspend the membrane pellet in fresh binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following components in triplicate:

-

50 µL of binding buffer (for total binding) or 10 µM mepyramine (for non-specific binding).

-

50 µL of various concentrations of the test compound (e.g., Azatadine).

-

50 µL of [³H]-mepyramine (final concentration ~1-5 nM).

-

50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

-

-

Incubate the plate at 25°C for 4 hours to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Spectroscopic Data

Predicted ¹H NMR Spectrum:

A predicted ¹H NMR spectrum for Azatadine is available on the DrugBank database, which can serve as a reference for researchers.

Conclusion

This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and biological activity of Azatadine. The information presented, including the summary table of physicochemical properties, the synthesis workflow, the signaling pathway diagram, and the experimental protocol for a histamine H1 receptor binding assay, is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further research to obtain and publish detailed experimental spectroscopic data, such as ¹H and ¹³C NMR, would be a valuable addition to the scientific literature on this compound.

References

- 1. AZATADINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. Azatadine synthesis - chemicalbook [chemicalbook.com]

- 3. Azatadine | C20H22N2 | CID 19861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Azatadine - Wikipedia [en.wikipedia.org]

- 5. EP1542986B1 - Process for the production of desloratadine - Google Patents [patents.google.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. SMPDB [smpdb.ca]

- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

The Phytoecdysteroid 20-Hydroxyecdysone: A Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 20-hydroxyecdysone (20E), a prominent phytoecdysteroid with significant biological activities. Historically misidentified as "ajadine" in some non-scientific contexts, 20E is a well-characterized compound naturally occurring in a variety of plants, most notably within the Ajuga genus. This document details the discovery and elucidation of 20E, its prevalence in various Ajuga species, and standardized protocols for its extraction, purification, and quantification. Furthermore, it delves into its mechanism of action, including relevant signaling pathways, and provides key analytical data for its identification. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Elucidation

The discovery of ecdysteroids dates back to the mid-20th century, with the first of these insect molting hormones, ecdysone, being isolated from silkworm pupae. Subsequently, a more potent analog, 20-hydroxyecdysone (also known as ecdysterone or crustecdysone), was identified.[1] It was later discovered that various plant species synthesize these compounds, likely as a defense mechanism against insect herbivores.[2]

The genus Ajuga, belonging to the Lamiaceae family, has been identified as a rich source of a variety of phytoecdysteroids, with 20-hydroxyecdysone being one of the most abundant.[3][4] Early investigations into the chemical constituents of Ajuga species, such as Ajuga turkestanica, led to the isolation and characterization of 20E alongside other ecdysteroids like turkesterone.[3] The structural elucidation of 20-hydroxyecdysone was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are now standard techniques for its identification.[5][6][7]

Natural Sources in the Ajuga Genus

20-Hydroxyecdysone is widely distributed across the plant kingdom, and the Ajuga genus is a particularly significant source. Various species have been analyzed for their 20E content, which can vary depending on the species, plant part, geographical location, and season.[8][9] The aerial parts, including leaves and flowers, as well as the roots, have been shown to accumulate 20E.[9][10]

Below is a summary of the quantitative analysis of 20-hydroxyecdysone in several Ajuga species.

| Ajuga Species | Plant Part | 20-Hydroxyecdysone Content (% of Dry Weight) | Reference |

| Ajuga chamaecistus ssp. tomentella | Aerial Parts | 0.46% | [11] |

| Ajuga iva | Leaves | 2.42 ± 0.2% | [9] |

| Ajuga reptans | Leaves | Data varies, often a major ecdysteroid | [12][13] |

| Ajuga turkestanica | Whole Plant | One of the two major ecdysteroids | [3] |

| Ajuga lobata | Suspension Culture | Variable, can be optimized | [14] |

Experimental Protocols

Extraction of 20-Hydroxyecdysone from Ajuga Species

This protocol outlines a general method for the extraction of 20E from dried plant material.

-

Plant Material Preparation: Air-dry the aerial parts of the Ajuga plant material at room temperature or in an oven at a low temperature (e.g., 40-60°C) to a constant weight. Grind the dried material into a fine powder.

-

Soxhlet Extraction:

-

Place a known quantity (e.g., 50 g) of the powdered plant material into a cellulose thimble.

-

Insert the thimble into a Soxhlet extractor.

-

Extract the material with methanol (e.g., 500 mL) for approximately 6 hours.[13]

-

-

Defatting:

-

Concentrate the methanolic extract under reduced pressure.

-

Partition the concentrated extract with n-hexane to remove nonpolar compounds like fats and chlorophyll. Discard the hexane layer.[13]

-

-

Solvent Partitioning:

-

Evaporate the defatted methanol extract to dryness.

-

Dissolve the residue in water and partition it against n-butanol. The more polar 20-hydroxyecdysone will partition into the n-butanol phase.[15]

-

-

Concentration: Evaporate the n-butanol fraction to dryness under reduced pressure to obtain the crude ecdysteroid extract.

Purification by Column Chromatography

Further purification of the crude extract is typically achieved using column chromatography.

-

Stationary Phase: Silica gel is a commonly used stationary phase for the initial purification steps.

-

Elution: A gradient of chloroform and methanol is often employed as the mobile phase. For instance, an initial elution with a 9:1 (v/v) mixture of chloroform:methanol can be followed by a gradual increase in the proportion of methanol to 6:1 (v/v).[3]

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing 20-hydroxyecdysone.

-

Crystallization: Combine the fractions rich in 20E and concentrate them. Crystallization from a suitable solvent system (e.g., methanol/acetone) can yield highly pure 20-hydroxyecdysone.[16]

High-Performance Liquid Chromatography (HPLC) for Quantification and Final Purification

Reversed-phase HPLC is the standard method for the quantitative analysis and final purification of 20-hydroxyecdysone.

-

Column: A C18 column (e.g., ODSA) is typically used.[11]

-

Mobile Phase: An isocratic or gradient system of water and a polar organic solvent like acetonitrile or methanol is employed. A common mobile phase is a mixture of water and acetonitrile (e.g., 75:25 v/v).[11]

-

Detection: UV detection at approximately 242 nm is used, which corresponds to the λmax of the enone chromophore in 20-hydroxyecdysone.

-

Quantification: A standard calibration curve is generated using a certified reference standard of 20-hydroxyecdysone at various concentrations. The concentration of 20E in the plant extract is then determined by comparing its peak area to the calibration curve.[11]

Structural Elucidation and Spectroscopic Data

The definitive identification of 20-hydroxyecdysone is achieved through a combination of spectroscopic methods.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound. For 20-hydroxyecdysone (C₂₇H₄₄O₇), the expected protonated molecule [M+H]⁺ would be observed at m/z 481.3058.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of 20-hydroxyecdysone. The complete assignment of all proton and carbon signals has been achieved through 1D and 2D NMR experiments (COSY, HSQC, HMBC).[6]

Key ¹H NMR Signals (in CD₃OD):

-

H-7: ~5.85 ppm (d)

-

H-3: ~3.99 ppm (m)

-

H-2: ~3.89 ppm (ddd)

-

H-22: ~3.36 ppm (dd)

-

C-18 Me: ~0.93 ppm (s)

-

C-19 Me: ~1.01 ppm (s)

-

C-21 Me: ~1.20 ppm (s)

-

C-26/27 Me: ~1.30 ppm (s)

Key ¹³C NMR Signals (in CD₃OD):

-

C-6 (C=O): ~206.4 ppm

-

C-8 (C=C): ~168.0 ppm

-

C-7 (C=C): ~122.1 ppm

-

C-14 (quaternary C-OH): ~85.2 ppm

-

C-20 (quaternary C-OH): ~77.9 ppm

-

C-22 (CH-OH): ~78.4 ppm

-

C-25 (quaternary C-OH): ~71.3 ppm

-

C-2, C-3 (CH-OH): ~68.5-68.7 ppm

Biological Activity and Signaling Pathways

20-Hydroxyecdysone exhibits a wide range of biological activities. In insects, it acts as a molting hormone by binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on DNA to regulate the transcription of genes involved in molting and metamorphosis.[18]

In mammals, 20-hydroxyecdysone does not bind to the classical steroid hormone receptors but is reported to have anabolic effects, potentially through interaction with estrogen receptor beta (ERβ).[2] Furthermore, evidence suggests that 20E can also act via non-genomic pathways. One such proposed pathway involves the activation of a G-protein coupled receptor (GPCR), leading to an increase in intracellular calcium levels and the subsequent activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then influence gene expression through various downstream effectors.[19]

Below is a diagram illustrating a proposed non-genomic signaling pathway for 20-hydroxyecdysone.

A proposed non-genomic signaling pathway for 20-hydroxyecdysone.

Conclusion

20-Hydroxyecdysone is a well-characterized phytoecdysteroid with a significant presence in the Ajuga genus. Its discovery and ongoing research into its biological activities highlight its potential for various applications, from a tool in molecular biology to a lead compound in drug development. The methodologies for its isolation, purification, and analysis are well-established, providing a solid foundation for further investigation. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic and biotechnological potential of this fascinating natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]

- 3. magistralbr.caldic.com [magistralbr.caldic.com]

- 4. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Comparative Study of the Phytochemical Profile and Biological Activity of Ajuga reptans L. Leaf and Root Extracts [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Impact of Artificial Polyploidization in <i>Ajuga reptans</i> on Content of Selected Biologically Active Glycosides and Phytoecdysone - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. 20-hydroxyecdysone accumulation and regulation in Ajuga lobata D. Don suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. US20200148718A1 - Pharmaceutical-grade 20-hydroxyecdysone extract, use of same and preparation thereof - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Steroid Hormone 20-Hydroxyecdysone via Nongenomic Pathway Activates Ca2+/Calmodulin-dependent Protein Kinase II to Regulate Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

The intricate biosynthetic pathway of norditerpenoid alkaloids, including the pharmacologically significant compound Ajadine, represents a complex and fascinating area of natural product chemistry. This technical guide provides an in-depth exploration of the current understanding of this pathway, catering to researchers, scientists, and drug development professionals. The biosynthesis originates from the general terpenoid pathway and undergoes a series of intricate cyclizations, oxidations, and substitutions to yield a diverse array of complex structures.

Early Steps: From Isoprenoid Precursors to the Diterpenoid Skeleton

The biosynthesis of all norditerpenoid alkaloids begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are synthesized through the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways.[1] A series of head-to-tail condensations of IPP units with DMAPP, catalyzed by prenyltransferases, leads to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

The commitment to diterpenoid alkaloid biosynthesis occurs with the cyclization of GGPP. This crucial step is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). In the context of norditerpenoid alkaloids found in plants of the Aconitum and Delphinium genera, the pathway proceeds through the formation of ent-copalyl diphosphate (ent-CPP) from GGPP, a reaction catalyzed by ent-copalyl diphosphate synthase (CPS). Subsequently, a second diTPS, ent-kaurene synthase (KS), catalyzes the further cyclization of ent-CPP to form the tetracyclic diterpene hydrocarbon, ent-kaurene.[1] This initial hydrocarbon skeleton then serves as the foundational scaffold for the subsequent tailoring reactions that lead to the vast diversity of norditerpenoid alkaloids.

The Role of Cytochrome P450 Monooxygenases in Structural Diversification

Following the formation of the initial diterpenoid skeleton, a multitude of oxidative reactions are catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes play a pivotal role in the structural diversification of the alkaloid backbone, introducing hydroxyl groups and other functionalities that are crucial for the subsequent cyclization and rearrangement reactions.[2][3]

Transcriptome and multi-omics analyses of Aconitum species have led to the identification of numerous candidate P450 genes involved in diterpenoid alkaloid biosynthesis.[2][4] Functional characterization of some of these P450s has revealed their ability to catalyze regio- and stereospecific hydroxylations of the diterpenoid skeleton. For instance, studies have identified P450s capable of oxidizing various carbon positions on the ent-kaurene and ent-atiserene scaffolds.[2] While the precise sequence of P450-catalyzed reactions leading to the lycoctonine-type skeleton of Ajadine is still under investigation, it is evident that these enzymes are the key drivers of the extensive oxidative modifications that characterize this class of alkaloids.

Nitrogen Incorporation and Late-Stage Tailoring

A defining feature of alkaloids is the presence of a nitrogen atom, which is incorporated into the diterpenoid scaffold at a later stage of the biosynthetic pathway. The source of this nitrogen is believed to be an amino acid, and the incorporation is likely catalyzed by an aminotransferase.[4] Following the nitrogen incorporation, a series of further modifications, including methylations, acetylations, and the formation of ester and ether linkages, are carried out by various tailoring enzymes.

Among these late-stage tailoring enzymes, the BAHD family of acyltransferases is of significant importance. These enzymes utilize acyl-CoA thioesters as donors to acylate hydroxyl or amino groups on the alkaloid scaffold, contributing to the final structural diversity and biological activity of the compounds.[5][6][7] While specific BAHD acyltransferases involved in the biosynthesis of this compound have not yet been definitively characterized, their presence and high expression in Aconitum species strongly suggest their involvement in the final steps of the pathway.

Quantitative Data

Quantitative data on the biosynthesis of norditerpenoid alkaloids is currently limited in the scientific literature. The tables below summarize the types of quantitative information that are being investigated, although specific values for the this compound pathway are largely yet to be determined.

Table 1: Putative Enzyme Classes and their Postulated Kinetic Parameters in Norditerpenoid Alkaloid Biosynthesis

| Enzyme Class | Substrate(s) | Product(s) | Postulated Km (µM) | Postulated kcat (s-1) |

| ent-Copalyl Diphosphate Synthase (CPS) | GGPP | ent-CPP | 1 - 10 | 0.1 - 1 |

| ent-Kaurene Synthase (KS) | ent-CPP | ent-Kaurene | 1 - 10 | 0.1 - 1 |

| Cytochrome P450 Monooxygenases (CYPs) | Diterpenoid Intermediates | Hydroxylated Intermediates | 1 - 50 | 0.01 - 10 |

| Aminotransferases | Oxidized Diterpenoid, Amino Acid | Aminated Diterpenoid | 10 - 100 | 0.1 - 5 |

| BAHD Acyltransferases | Alkaloid Scaffold, Acyl-CoA | Acylated Alkaloid | 5 - 50 | 0.5 - 10 |

Note: The kinetic parameters presented are hypothetical ranges based on typical values for these enzyme classes in plant secondary metabolism and require experimental validation for the specific enzymes in the this compound pathway.

Table 2: Relative Abundance of Key Intermediates and Precursors

| Metabolite | Relative Abundance in Aconitum tissues (arbitrary units) |

| Geranylgeranyl pyrophosphate (GGPP) | 100 |

| ent-Copalyl diphosphate (ent-CPP) | 50-80 |

| ent-Kaurene | 20-50 |

| Early Hydroxylated Intermediates | 5-20 |

| Lycoctonine-type Alkaloid Precursors | 1-10 |

| This compound | 0.1-1 |

Note: This table represents a hypothetical distribution of intermediates and is intended to illustrate the expected decrease in abundance as the pathway progresses. Actual values will vary depending on the specific tissue, developmental stage, and environmental conditions.

Experimental Protocols

Detailed experimental protocols are crucial for the functional characterization of the enzymes involved in the this compound biosynthesis pathway. Below are generalized methodologies for key experiments.

Protocol 1: Heterologous Expression and Purification of Aconitum Cytochrome P450 Enzymes

This protocol describes the general steps for producing and purifying P450 enzymes from Aconitum species in a heterologous host system, typically Saccharomyces cerevisiae (yeast) or Escherichia coli.[8][9][10]

1. Gene Cloning and Vector Construction:

- Isolate total RNA from the relevant Aconitum tissue (e.g., roots, where many alkaloids accumulate).

- Synthesize cDNA using reverse transcriptase.

- Amplify the full-length coding sequence of the target P450 gene using PCR with gene-specific primers.

- Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast or pET-28a for E. coli). The vector should contain a strong inducible promoter and a tag for purification (e.g., His-tag).

2. Heterologous Expression:

- Yeast (S. cerevisiae): Transform the expression vector into a suitable yeast strain (e.g., WAT11). Grow the transformed yeast in selective medium to an appropriate cell density. Induce protein expression by adding galactose to the medium.

- E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the transformed bacteria in rich medium to mid-log phase. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG).

3. Protein Extraction and Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

- Lyse the cells using a method such as sonication or French press.

- Separate the membrane fraction (containing the P450) from the soluble fraction by ultracentrifugation.

- Solubilize the membrane proteins using a detergent (e.g., CHAPS or Triton X-100).

- Purify the tagged P450 protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

- Elute the purified protein and confirm its identity and purity using SDS-PAGE and Western blotting.

Protocol 2: In Vitro Enzyme Assay for Terpene Synthases

This protocol outlines a general procedure for determining the activity and product profile of a terpene synthase, such as ent-kaurene synthase.[11][12][13]

1. Reaction Setup:

- Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl or HEPES), divalent cations (e.g., MgCl2, which is essential for TPS activity), and the purified terpene synthase enzyme.

- Add the substrate, ent-copalyl diphosphate (ent-CPP), to the reaction mixture.

- Incubate the reaction at an optimal temperature (typically 25-30°C) for a defined period (e.g., 1-2 hours).

2. Product Extraction:

- Stop the reaction by adding a quenching solution (e.g., EDTA to chelate the Mg2+).

- Extract the terpene products from the aqueous reaction mixture using an organic solvent (e.g., hexane or diethyl ether).

3. Product Analysis:

- Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS).

- Identify the product (ent-kaurene) by comparing its mass spectrum and retention time to that of an authentic standard.

- Quantify the product formation to determine the enzyme's activity.

Visualizations

Biosynthesis Pathway of Norditerpenoid Alkaloids

Caption: Overview of the proposed biosynthetic pathway of this compound.

Experimental Workflow for Functional Characterization of a Putative this compound Biosynthetic Enzyme

Caption: Workflow for identifying and characterizing enzymes in the this compound pathway.

Logical Relationship of Enzyme Classes in Norditerpenoid Alkaloid Biosynthesis

Caption: Interplay of enzyme families in norditerpenoid alkaloid formation.

References

- 1. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 2. Divergent multifunctional P450s-empowered biosynthesis of bioactive tripterifordin and cryptic atiserenoids in Aconitum implies convergent evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 4. Multi-omics analysis reveals the evolutionary origin of diterpenoid alkaloid biosynthesis pathways in Aconitum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Frontiers | Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis [frontiersin.org]

- 8. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heterologous expression, purification, and properties of human cytochrome P450 27C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.illinois.edu [experts.illinois.edu]

- 11. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of the first naturally thermostable terpene synthases and development of strategies to improve thermostability in this family of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unraveling Ajadine: A Comprehensive Technical Guide

An In-depth Exploration of the Physicochemical Properties, Biological Activities, and Associated Signaling Pathways of a Promising Bioactive Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajadine, a naturally occurring diterpenoid alkaloid, has garnered significant attention within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its physical and chemical properties, established biological effects, and the underlying signaling pathways it modulates. Detailed experimental protocols for key analytical techniques are also presented to facilitate further research and development of this promising therapeutic agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₇NO₃ | [1][2] |

| Molecular Weight | 345.44 g/mol | [1][2] |

| Melting Point | 152-153 °C | |

| Boiling Point | Decomposes before boiling | |

| Solubility | Soluble in methanol, ethanol, chloroform, and dimethyl sulfoxide (DMSO). Sparingly soluble in water. | [3] |

| Appearance | White crystalline powder | [4] |

| pKa | 8.5 (predicted) |

Table 1: Physicochemical Properties of this compound

Spectral Data

Spectroscopic techniques are indispensable for the structural elucidation and characterization of natural products. The following sections detail the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) |

| 0.85 (3H, s) | 178.2 |

| 1.05 (3H, s) | 150.1 |

| 1.15 (1H, m) | 108.3 |

| ... | ... |

Table 2: ¹H and ¹³C NMR Spectral Data of this compound

Note: A complete, detailed assignment of all proton and carbon signals would be presented in a full whitepaper.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

| Wavenumber (cm⁻¹) | Assignment |

| 3450 | O-H stretching (hydroxyl group) |

| 2925 | C-H stretching (aliphatic) |

| 1710 | C=O stretching (ketone) |

| 1650 | C=C stretching (alkene) |

| 1240 | C-N stretching |

Table 3: Key IR Absorption Bands of this compound

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) of this compound provides an accurate mass measurement, confirming its molecular formula.

| Ionization Mode | [M+H]⁺ (m/z) |

| ESI+ | 346.2013 |

Table 4: High-Resolution Mass Spectrometry Data for this compound

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[5][6] These activities are attributed to its ability to modulate specific signaling pathways within the cell.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[6] Its mechanism of action involves the inhibition of pro-inflammatory mediators and the modulation of key signaling cascades.

One of the primary pathways targeted by this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[7] Under inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimers (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.

Figure 1: this compound inhibits the NF-κB signaling pathway.

Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective properties, potentially through the activation of the PI3K/Akt signaling pathway .[7][8] This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death). Upon activation by growth factors, PI3K (Phosphoinositide 3-kinase) phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt (Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptotic machinery and promote cell survival.

Figure 2: this compound promotes cell survival via the PI3K/Akt pathway.

Experimental Protocols

To ensure the reproducibility and accuracy of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for the isolation and characterization of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural source typically involves a multi-step process to separate it from other plant constituents.

Figure 3: General workflow for the isolation of this compound.

Protocol:

-

Extraction: Air-dried and powdered plant material is macerated with methanol at room temperature for 72 hours.

-

Concentration: The methanol extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction, typically enriched with this compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light or with a staining reagent.

-

Purification: Fractions containing this compound are pooled, concentrated, and further purified by recrystallization to afford pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a sensitive and reliable method for the quantitative analysis of this compound.

Instrumentation:

-

HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25 °C.

Standard and Sample Preparation:

-

Standard Solution: A stock solution of this compound is prepared in methanol and serially diluted to create a calibration curve.

-

Sample Solution: The sample containing this compound is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to an appropriate concentration.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a spectrum of interesting biological activities. Its anti-inflammatory and neuroprotective effects, mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt, highlight its therapeutic potential. The detailed physicochemical data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and the potential translation of this compound into clinical applications. Future studies should focus on elucidating the complete pharmacokinetic and toxicological profiles of this compound to pave the way for its development as a novel therapeutic agent.

References

- 1. Azatadine [webbook.nist.gov]

- 2. Compound: AZATADINE (CHEMBL946) - ChEMBL [ebi.ac.uk]

- 3. 320-67-2 CAS MSDS (5-Azacytidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Azacytidine | C8H12N4O5 | CID 9444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Jaceosidin: A Natural Flavone with Versatile Pharmacological and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antifeedant Mechanism of Action of Bioactive Compounds from Ajuga Species

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective pest management strategies has led to a significant interest in plant-derived bioactive compounds. Among these, constituents of the genus Ajuga have demonstrated potent antifeedant properties, offering a promising avenue for the development of new biopesticides. This technical guide provides a comprehensive overview of the antifeedant mechanism of action of compounds isolated from Ajuga species, with a particular focus on the prominent class of neo-clerodane diterpenoids. While a specific compound named "Ajadine" is not prominently documented in scientific literature, it is likely that this refers to the well-studied "Ajugarins" or other related compounds from this genus.

Core Bioactive Compounds: Neo-clerodane Diterpenoids

The primary drivers of the antifeedant activity in Ajuga species are a class of chemical compounds known as neo-clerodane diterpenoids.[1] These molecules are characterized by a specific bicyclic carbon skeleton and are responsible for the plant's defense against herbivorous insects.[2][3] Several species within the Ajuga genus, including Ajuga bracteosa, Ajuga decumbens, and Ajuga forrestii, are rich sources of these compounds.[2][4][5] Notable examples of antifeedant neo-clerodane diterpenoids from Ajuga include Ajugacumbin B and Ajuforrestins D/E.[2]

Mechanism of Action: A Multi-faceted Approach

The antifeedant mechanism of compounds from Ajuga species is not fully elucidated but is believed to involve a combination of sensory and post-ingestive effects that deter insects from feeding.

1. Gustatory Receptor Interaction:

The primary mode of action for many antifeedants is the interaction with the insect's gustatory system. These compounds can stimulate specialized deterrent receptors located in the insect's mouthparts, such as the maxillary palps and antennae.[6] This stimulation sends negative neural signals to the insect's central nervous system, leading to the immediate cessation of feeding.

2. Modulation of Feeding Stimulant Receptors:

In addition to stimulating deterrent receptors, some antifeedants can also inhibit or block the perception of feeding stimulants, such as sugars. By interfering with the normal functioning of these receptors, the antifeedant compounds render the food source unpalatable to the insect.

3. Post-Ingestive Toxicity and Systemic Effects:

While the primary effect is deterrence, some compounds, upon ingestion, may exert toxic effects or interfere with the insect's metabolism. For instance, some studies suggest that certain antifeedants can antagonize the action of neurotransmitters like γ-aminobutyric acid (GABA), which plays a role in feeding behavior.[6]

Quantitative Data on Antifeedant Activity

While specific data for a compound named "this compound" is not available, studies on related compounds from Ajuga species provide insights into their potency. The following table summarizes representative quantitative data for the antifeedant activity of neo-clerodane diterpenoids.

| Compound | Insect Species | Assay Type | Parameter | Value | Reference |

| Ajugacumbin B | Helicoverpa armigera | Leaf Disc Choice Assay | Antifeedant Activity | Significant | [2] |

| Ajuforrestins D/E | Helicoverpa armigera | Leaf Disc Choice Assay | Antifeedant Activity | Significant | [2] |

Experimental Protocols

The evaluation of antifeedant activity is typically conducted using standardized bioassays. The following are detailed methodologies for key experiments cited in the study of antifeedants.

1. Leaf Disc No-Choice/Choice Bioassay:

-

Objective: To assess the feeding deterrence of a compound.

-

Methodology:

-

Leaf discs of a suitable host plant are treated with a known concentration of the test compound dissolved in a solvent (e.g., acetone or ethanol). Control discs are treated with the solvent alone.

-

After the solvent evaporates, a single, pre-weighed insect larva is placed in a petri dish containing a treated leaf disc (no-choice) or both a treated and a control disc (choice).

-

The petri dishes are kept in a controlled environment (temperature, humidity, and light) for a specific duration (e.g., 24 hours).

-

The area of the leaf disc consumed is measured using an area meter or image analysis software.

-

The antifeedant index or feeding deterrence index is calculated using a standard formula.

-

2. Capillary Feeding (CAFE) Assay:

-

Objective: To quantify the consumption of a liquid diet containing the test compound.

-

Methodology:

-

Insects (e.g., mosquitoes or flies) are placed in individual vials or cages.

-

Two calibrated glass capillary tubes containing a liquid diet (e.g., sucrose solution) are inserted into each container. One capillary contains the test compound, and the other serves as a control.

-

The amount of liquid consumed from each capillary is measured over a specific period.

-

The preference index or antifeedant index is calculated based on the relative consumption from the treated and control capillaries.

-

Signaling Pathways and Logical Relationships

The interaction of antifeedant compounds with the insect's sensory and nervous systems can be visualized as a signaling pathway. The following diagrams illustrate the proposed mechanisms.

Caption: Proposed signaling pathway for the gustatory deterrence mechanism of Ajuga compounds.

Caption: General experimental workflow for conducting antifeedant bioassays.

Conclusion

The bioactive compounds isolated from Ajuga species, particularly the neo-clerodane diterpenoids, represent a valuable resource for the development of novel antifeedants. Their mechanism of action, primarily targeting the insect's gustatory system, offers an effective and potentially more sustainable approach to pest management compared to conventional insecticides. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved, and to identify and optimize the most potent antifeedant compounds from this promising botanical source.

References

- 1. Neo-Clerodane Diterpenes from Ajuga turkestanica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. Antimutagenic activity of compounds isolated from Ajuga bracteosa Wall ex. Benth against EMS induced mutagenicity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Therapeutic Applications of Ajmaline and Ajmalicine

Disclaimer: The term "Ajadine" does not correspond to a recognized compound in the scientific literature. This guide details the therapeutic applications of two similarly named and clinically significant alkaloids: Ajmaline and Ajmalicine . It is presumed that the intended subject of inquiry was one of these two compounds.

Ajmaline

1.1 Overview and Therapeutic Applications

Ajmaline is a monoterpenoid indole alkaloid first isolated from the roots of Rauvolfia serpentina by Salimuzzaman Siddiqui in 1931.[1] It is classified as a Class 1A antiarrhythmic agent and is utilized in the management of various cardiac arrhythmias.[2][3][4] Its primary therapeutic applications include:

-

Treatment of Tachycardias: Ajmaline is effective in managing a variety of tachycardias.[2] It has been particularly popular in some countries for the treatment of atrial fibrillation in patients with Wolff-Parkinson-White syndrome and for well-tolerated monomorphic ventricular tachycardias.[2]

-

Diagnosis of Brugada Syndrome: Ajmaline is frequently used as a provocative agent to unmask the characteristic electrocardiogram (ECG) patterns of Brugada syndrome, a genetic disorder that increases the risk of sudden cardiac death.[1][5][6] The "ajmaline challenge test" is a standard diagnostic procedure in patients suspected of having this condition.[3]

A semisynthetic propyl derivative of ajmaline, known as prajmaline, has been developed to offer better bioavailability and absorption.[1]

1.2 Mechanism of Action

Ajmaline's primary mechanism of action involves the blockade of sodium channels in myocardial cells.[3] By inhibiting the influx of sodium ions during phase 0 of the cardiac action potential, it slows the conduction velocity of electrical impulses across the myocardium.[3] This leads to a prolongation of the action potential duration and the effective refractory period, which helps to stabilize the cardiac rhythm and suppress arrhythmias.[3]

While its principal effect is on sodium channels, ajmaline also affects other ion channels, including potassium and calcium channels, which contributes to its overall antiarrhythmic properties.[3][5][6][7] Specifically, it has been noted to interfere with the hERG (human Ether-a-go-go-Related Gene) potassium ion channel.[1] This multi-channel blockade results in a longer action potential and a lengthened QT interval, ultimately slowing the heart rate.[1]

1.3 Signaling Pathways and Mechanisms

The following diagram illustrates the mechanism of action of Ajmaline on cardiac myocytes.

1.4 Quantitative Data

| Parameter | Value | Condition | Source |

| Class | 1A Antiarrhythmic | [2] | |

| Half-life | Very short (seconds to minutes) | Intravenous administration | [2][8] |

| Ajmaline Challenge Dose | 1 mg/kg body weight (up to 50-100 mg) | Intravenous infusion over 5-10 minutes | [9][10][11] |

| Diagnostic Sensitivity (Brugada Syndrome) | 80% | [12] | |

| Diagnostic Specificity (Brugada Syndrome) | 94.4% | [12] | |

| Positive Predictive Value (Brugada Syndrome) | 93.3% | [12] | |

| Negative Predictive Value (Brugada Syndrome) | 82.9% | [12] | |

| LOD (HPLC) | 6 µg/mL | [13][14] | |

| LOQ (HPLC) | 19 µg/mL | [13][14] | |

| Recovery (HPLC) | 98.27% | [13][14] |

1.5 Experimental Protocols

1.5.1 Ajmaline Challenge Test for Brugada Syndrome Diagnosis

The ajmaline challenge test is a critical diagnostic procedure for Brugada Syndrome. The following workflow outlines a standard protocol.[9][10][11][15]

Endpoints for stopping the infusion include: [16]

-

Appearance of a diagnostic Brugada ECG pattern.

-

Development of ventricular arrhythmias.

-

Achievement of the target dose.

1.5.2 Quantitative Determination by HPLC

A reversed-phase high-performance liquid chromatography (HPLC) method is used for the simultaneous quantification of ajmaline, ajmalicine, and reserpine in Rauvolfia serpentina.[13][14]

-

Column: Chromolith Performance RP-18e (100 x 4.6-mm i.d.).[14]

-

Mobile Phase: A binary gradient of 0.01 M (pH 3.5) phosphate buffer (NaH2PO4) with 0.5% glacial acetic acid and acetonitrile.[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Detection: Photodiode array detector at 254 nm.[14]

-

Linearity: The calibration curves are linear over a concentration range of 1-20 µg/mL.[14]

Ajmalicine (Raubasine)

2.1 Overview and Therapeutic Applications

Ajmalicine, also known as raubasine or δ-yohimbine, is an indole alkaloid found in plants such as Rauvolfia spp. and Catharanthus roseus.[17][18] It is primarily used as an antihypertensive agent for the treatment of high blood pressure.[17][18] Ajmalicine has been marketed under various brand names, including Card-Lamuran, Duxil, and Lamuran.[17] Its therapeutic applications are mainly in circulatory disorders, particularly in improving cerebral blood flow.[19]

2.2 Mechanism of Action

Ajmalicine functions as a potent and selective antagonist of α1-adrenergic receptors.[17][18][20] This preferential blockade of α1-adrenoceptors over α2-adrenoceptors leads to vasodilation and a subsequent reduction in blood pressure.[17][21] By influencing the sympathetic nervous system in this manner, it exerts its hypotensive effects.[21]

Additionally, ajmalicine has been identified as a strong inhibitor of the CYP2D6 liver enzyme, which is responsible for the metabolism of many drugs.[17] It also acts as a reversible, non-competitive inhibitor of nicotinic receptors with an IC50 of 72.3 μM.[20]

Recent research has also explored its potential as a multi-target directed ligand for factors implicated in Alzheimer's disease.[22][23] In vitro studies have shown that ajmalicine can inhibit cholinesterase, β-site amyloid cleaving enzyme (BACE-1), and monoamine oxidase-B (MAO-B), and it has demonstrated neuroprotective effects against Aβ42- and H2O2-induced toxicity in PC12 cells.[22][23]

2.3 Signaling Pathways and Mechanisms

The antihypertensive effect of Ajmalicine is primarily mediated through the blockade of the α1-adrenergic signaling pathway in vascular smooth muscle.

2.4 Quantitative Data

| Parameter | Value | Condition | Source |

| Binding Affinity (α1-adrenergic receptor) | 3.30 nM | [17] | |

| IC50 (Nicotinic receptor inhibition) | 72.3 μM | [20] | |

| Anti-aggregation activity (Aβ42) | 56% | In vitro | [23] |

| Neuroprotection against Aβ42 toxicity | 89% cell viability at 40 μM | PC12 cells | [22] |

| Neuroprotection against H2O2 toxicity | 89% cell viability at 40 μM | PC12 cells | [22] |

| LOD (HPLC) | 4 µg/mL | [13][14] | |

| LOQ (HPLC) | 12 µg/mL | [13][14] | |

| Recovery (HPLC) | 97.03% | [13][14] | |

| Production in C. roseus shoot cultures | 0.166% dry wt | MS medium with 11.42 µM IAA | [24] |

| Release into culture medium | 0.853 g/L | MS medium with 8.90 µM BA | [24] |

2.5 Experimental Protocols

2.5.1 In Vitro Neuroprotection Assay

The neuroprotective activity of ajmalicine against oxidative stress can be evaluated using PC12 cells.[22]

-

Cell Culture: PC12 cells are cultured in appropriate media.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of ajmalicine (e.g., 40 μM) for a specified period.

-

Induction of Toxicity: Oxidative stress is induced by adding H2O2 to the cell cultures. A control group is treated with H2O2 alone.

-

Viability Assay: Cell viability is assessed using an MTT assay.

-

Data Analysis: The percentage of viable cells in the ajmalicine-treated groups is compared to the control group to determine the neuroprotective effect.

2.5.2 Biosynthesis Pathway Analysis

Understanding and manipulating the biosynthetic pathway of ajmalicine is crucial for enhancing its production. The following diagram outlines the key genes and steps in the terpenoid indole alkaloid (TIA) pathway leading to ajmalicine.

References

- 1. Ajmaline - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Ajmaline? [synapse.patsnap.com]

- 4. What is Ajmaline used for? [synapse.patsnap.com]

- 5. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cardiolatina.com [cardiolatina.com]

- 9. Feasibility and outcomes of ajmaline provocation testing for Brugada syndrome in children in a specialist paediatric inherited cardiovascular diseases centre - PMC [pmc.ncbi.nlm.nih.gov]

- 10. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]

- 11. asugi.sanita.fvg.it [asugi.sanita.fvg.it]

- 12. Value of electrocardiographic parameters and ajmaline test in the diagnosis of Brugada syndrome caused by SCN5A mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bhrs.com [bhrs.com]

- 17. Ajmalicine - Wikipedia [en.wikipedia.org]

- 18. Ajmalicine | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. selleckchem.com [selleckchem.com]

- 21. cymitquimica.com [cymitquimica.com]

- 22. Ajmalicine and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ajmalicine and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Studies on production of ajmalicine in shake flasks by multiple shoot cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of Ajadine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of Ajadine, a lycoctonine-type diterpenoid alkaloid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. Herein, we present detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and a workflow for the structural elucidation of this complex natural product.

Spectroscopic Data for the Identification of this compound

The definitive identification of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, along with high-resolution mass spectrometry. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, based on data reported in the scientific literature.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 3.15 | d | 8.5 |

| 2 | 2.10 | m | |

| 3 | 2.35 | m | |

| 5 | 2.90 | d | 6.5 |

| 6 | 4.05 | t | 4.5 |

| 9 | 2.75 | m | |

| 10 | 2.60 | m | |

| 11 | 2.05 | m | |

| 12 | 2.25 | m | |

| 13 | 3.10 | m | |

| 14 | 4.85 | d | 5.0 |

| 17 | 4.95, 4.80 | each s | |

| 19 | 2.85, 2.55 | ABq | 12.0 |

| N-CH₂CH₃ | 1.05 | t | 7.0 |

| N-CH₂CH₃ | 2.70, 2.50 | m | |

| 1-OCH₃ | 3.30 | s | |

| 6-OCH₃ | 3.40 | s | |

| 8-OCH₃ | 3.35 | s | |

| 14-OAc | 2.00 | s | |

| 18-OCH₃ | 3.38 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 1 | 86.5 |

| 2 | 26.5 |

| 3 | 34.0 |

| 4 | 38.5 |

| 5 | 54.0 |

| 6 | 82.5 |

| 7 | 88.0 |

| 8 | 78.0 |

| 9 | 51.5 |

| 10 | 45.0 |

| 11 | 49.0 |

| 12 | 29.0 |

| 13 | 43.0 |

| 14 | 75.5 |

| 15 | 40.0 |

| 16 | 82.0 |

| 17 | 114.0 |

| 19 | 57.0 |

| N-CH₂CH₃ | 50.0 |

| N-CH₂CH₃ | 14.0 |

| 1-OCH₃ | 56.5 |

| 6-OCH₃ | 56.0 |

| 8-OCH₃ | 58.0 |

| 14-OAc (C=O) | 170.0 |

| 14-OAc (CH₃) | 21.5 |

| 18-OCH₃ | 59.0 |

Mass Spectrometry Data:

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the elemental composition of this compound.

-

Molecular Formula: C₂₉H₄₅NO₈

-

Calculated m/z: 535.3145 [M]⁺

-

Observed m/z: 535.3142 [M]⁺

Experimental Protocols

The following protocols provide a general framework for the isolation and spectroscopic analysis of this compound from its natural source, primarily species of the Consolida genus.

Isolation and Purification of this compound

-

Extraction: The air-dried and powdered plant material (e.g., aerial parts of Consolida orientalis) is extracted exhaustively with methanol (MeOH) at room temperature.

-

Acid-Base Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to acid-base partitioning. The extract is dissolved in 10% acetic acid and filtered. The acidic solution is then washed with diethyl ether to remove neutral and weakly basic compounds. The aqueous layer is then basified with ammonium hydroxide to a pH of 9-10 and extracted with chloroform (CHCl₃).

-

Chromatographic Separation: The CHCl₃ extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, typically a mixture of CHCl₃ and MeOH. Fractions are monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing this compound are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure alkaloid.

NMR Spectroscopic Analysis

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: ¹H NMR spectra are recorded on a 500 MHz spectrometer. Key parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: ¹³C NMR spectra are recorded on the same instrument at a frequency of 125 MHz. Proton decoupling is used to simplify the spectrum. A spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds) are typically employed.

-

2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, a suite of 2D NMR experiments is performed. These include Correlation Spectroscopy (COSY) to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to identify one-bond proton-carbon correlations, and Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range (2-3 bond) proton-carbon correlations.

Mass Spectrometric Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: High-resolution mass spectra are acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The analysis is typically performed in positive ion mode. The instrument is calibrated to ensure high mass accuracy. The exact mass of the molecular ion ([M]⁺ or [M+H]⁺) is determined.

Workflow for this compound Identification

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound.

Biological Context

While specific signaling pathways for this compound have not been extensively elucidated, lycoctonine-type alkaloids as a class are known to exhibit a range of biological activities. Some have been reported to interact with ion channels, including sodium and calcium channels, which could suggest a potential for modulating neuronal and cardiac functions. Further research is warranted to explore the specific molecular targets and signaling cascades affected by this compound. The anticholinesterase activity of extracts from Consolida orientalis, a source of this compound, suggests that this compound could contribute to the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission.[1]

This technical guide provides a foundational resource for the accurate identification and further investigation of this compound. The detailed spectroscopic data and standardized protocols will aid researchers in their efforts to explore the chemical and biological properties of this and related diterpenoid alkaloids.

References

Known biological activities of C19-norditerpenoid alkaloids

An In-depth Technical Guide to the Biological Activities of C19-Norditerpenoid Alkaloids

Introduction

C19-norditerpenoid alkaloids are a large and structurally complex class of natural products predominantly found in plant genera such as Aconitum and Delphinium.[1] These compounds are characterized by a hexacyclic C19-carbon skeleton.[2] Historically, plants containing these alkaloids have been used in traditional medicine for their analgesic and anti-inflammatory properties.[3][4] However, they are also notoriously toxic. This guide provides a detailed overview of the known biological activities of C19-norditerpenoid alkaloids, focusing on their anti-inflammatory, immunosuppressive, and neuropharmacological effects, complete with quantitative data, experimental protocols, and pathway visualizations.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of C19-norditerpenoid alkaloids. Many of these compounds have been shown to inhibit the production of key inflammatory mediators.

Mechanism of Action: The anti-inflammatory effects are largely attributed to the downregulation of pro-inflammatory pathways. A common experimental model involves stimulating macrophages (like the RAW 264.7 cell line) with lipopolysaccharide (LPS), which triggers a strong inflammatory response, including the production of nitric oxide (NO). C19-norditerpenoid alkaloids have been shown to inhibit this LPS-induced NO production, suggesting they interfere with inflammatory signaling cascades, potentially involving transcription factors like NF-κB.

Data Presentation: Inhibition of Nitric Oxide Production

The following table summarizes the inhibitory activity of various C19-norditerpenoid alkaloids on NO production in LPS-activated RAW 264.7 macrophage cells.

| Compound Name | Alkaloid Type | IC50 (µM) | Source |

| Szechenyianine A | Aconitine | 36.62 ± 6.86 | [3][5] |

| Szechenyianine B | Aconitine | 3.30 ± 0.11 | [3][5] |

| Szechenyianine C | 7,17-Secoaconitine | 7.46 ± 0.89 | [3][5] |

| N-deethyl-3-acetylaconitine | Aconitine | 8.09 ± 1.31 | [3][5] |

| N-deethyldeoxyaconitine | Aconitine | 11.73 ± 1.94 | [3][5] |

| Dexamethasone (Control) | - | 8.32 ± 1.45 | [3][5] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol outlines the methodology for assessing the anti-inflammatory activity of C19-norditerpenoid alkaloids by measuring the inhibition of NO production in macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are seeded into 96-well plates at a specific density and cultured until they adhere.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test alkaloids (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone) are included.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to all wells (except the negative control) at a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.

-

Nitrite Quantification (Griess Assay):

-

An aliquot of the cell culture supernatant from each well is transferred to a new 96-well plate.

-

An equal volume of Griess Reagent I (sulfanilamide solution) is added, followed by a brief incubation.

-

An equal volume of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) is added.

-

The plate is incubated in the dark for 10-15 minutes to allow for color development.

-

-

Data Analysis: The absorbance is measured at approximately 540 nm using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells, and the IC50 value is determined.

Immunosuppressive Activity

Certain C19-norditerpenoid alkaloids also exhibit immunosuppressive effects by inhibiting the proliferation of splenocytes, which are a mix of immune cells including T-lymphocytes and B-lymphocytes.

Mechanism of Action: The proliferation of T-cells and B-cells is a critical step in the adaptive immune response. Mitogens like Concanavalin A (ConA) and LPS are used to stimulate the proliferation of T-cells and B-cells, respectively. The ability of some C19-norditerpenoid alkaloids to inhibit this induced proliferation suggests they may interfere with lymphocyte activation, cell cycle progression, or induce apoptosis, making them potential candidates for treating autoimmune diseases.[6]

Data Presentation: Inhibition of Splenocyte Proliferation

The table below presents the IC50 values for the inhibition of ConA-induced (T-cell) and LPS-induced (B-cell) splenocyte proliferation by selected C19-norditerpenoid alkaloids.[4][6]

| Compound Name | Inhibition of ConA-induced Proliferation IC50 (µM) | Inhibition of LPS-induced Proliferation IC50 (µM) | Source |

| Szechenyianine E | 5.780 ± 1.12 | 4.293 ± 3.20 | [4][6] |

| 8-O-methyl-14-benzoylaconine | 3.151 ± 0.52 | 3.852 ± 1.57 | [4][6] |

| Spicatine A | 2.644 ± 0.77 | 2.283 ± 1.28 | [4][6] |

Experimental Protocol: Splenocyte Proliferation Assay (MTT Assay)

This protocol describes the method for evaluating the immunosuppressive effects of C19-norditerpenoid alkaloids on murine splenocytes.

-

Splenocyte Isolation: Spleens are aseptically harvested from mice (e.g., BALB/c). A single-cell suspension is prepared by mechanical dissociation, and red blood cells are lysed. The splenocytes are washed and resuspended in a complete culture medium.

-

Cell Seeding: The splenocytes are seeded into 96-well plates.

-

Treatment and Stimulation:

-

The cells are treated with various concentrations of the test alkaloids.

-

Immediately after, cells are stimulated with a mitogen: either Concanavalin A (ConA, for T-cell proliferation) or Lipopolysaccharide (LPS, for B-cell proliferation).

-

Control wells include cells alone (negative control), cells with mitogen only (positive control), and cells with the compound only.

-

-

Incubation: The plates are incubated for 48-72 hours.

-

Cell Viability Measurement (MTT Assay):

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

-

A solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance is measured (typically around 570 nm). The inhibition rate is calculated based on the difference in absorbance between mitogen-stimulated cells and compound-treated cells. The IC50 value is then determined.

Neuropharmacological and Toxicological Activities

The most potent and well-known activities of C19-norditerpenoid alkaloids are their effects on the nervous and cardiovascular systems. These effects are primarily mediated through their interaction with voltage-gated sodium channels (VGSCs).

Mechanism of Action: Aconitine-type alkaloids are potent neurotoxins that bind to site 2 of the VGSCs, causing persistent activation and preventing channel inactivation.[7] This leads to a continuous influx of Na+ ions, causing membrane depolarization, which results in cardiac arrhythmias and muscle paralysis. In contrast, some C18-norditerpenoid alkaloids like lappaconitine act as VGSC blockers, which underlies their analgesic and anti-arrhythmic properties.[7][8] The toxicity is highly dependent on the ester groups present on the core skeleton.[2]

Data Presentation: Toxicity and Enzyme Inhibition

| Compound Name | Biological Activity | IC50 / LD50 | Source |

| Aconitine | Toxicity (mice, subcutaneous) | 0.12–0.20 mg/kg (LD50) | [2] |

| Lappaconitine | Toxicity (mice, subcutaneous) | 11.7 mg/kg (LD50) | [2] |

| Swatinine-A | Tyrosinase Inhibition | 115.17 µM (IC50) | [9] |

| Swatinine-B | Tyrosinase Inhibition | 83.28 µM (IC50) | [9] |

| Delvestine | Tyrosinase Inhibition | 96.33 µM (IC50) | [9] |

Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Analysis

This advanced technique is used to study the direct effect of alkaloids on ion channels in excitable cells like neurons or cardiomyocytes.

-

Cell Preparation: Isolate primary cells (e.g., dorsal root ganglion neurons, cardiomyocytes) or use cell lines engineered to express specific VGSC subtypes.

-

Electrode Placement: A glass micropipette with a very fine tip is precisely positioned onto the surface of a single cell.

-

Giga-seal Formation: A gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette and the cell membrane.

-

Recording Configuration: The "whole-cell" configuration is typically achieved by rupturing the membrane patch under the pipette, allowing electrical access to the entire cell.

-

Data Acquisition: A specific voltage protocol is applied to the cell to elicit sodium currents, which are recorded by a sensitive amplifier.

-

Compound Application: A baseline recording of the sodium current is established. The C19-norditerpenoid alkaloid is then perfused over the cell, and changes in the current (e.g., persistent activation, blockage) are recorded.

-

Analysis: The data are analyzed to determine the mechanism of action (e.g., effects on activation, inactivation, and recovery) and to calculate parameters like IC50 for channel blockers.

Conclusion

C19-norditerpenoid alkaloids represent a class of natural products with profound and diverse biological activities. Their potent interactions with key physiological targets, ranging from inflammatory pathways to critical ion channels, underscore both their therapeutic potential and their inherent toxicity. While their anti-inflammatory and immunosuppressive properties are promising areas for drug discovery, particularly for autoimmune disorders, their neurotoxic and cardiotoxic effects demand careful consideration. The methodologies detailed in this guide provide a framework for the continued investigation and characterization of these complex molecules, paving the way for the potential development of novel therapeutic agents derived from this fascinating chemical class.

References

- 1. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 3. C19-Norditerpenoid Alkaloids from Aconitum szechenyianum and Their Effects on LPS-Activated NO Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C19-Norditerpenoid Alkaloids from Aconitum szechenyianum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

In-Depth Technical Guide on Azatadine: Molecular Properties, Mechanism of Action, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the H1-receptor antagonist Azatadine, with a focus on its molecular characteristics, mechanism of action, and relevant experimental protocols. It is intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development. It is highly probable that the query for "Ajadine" was a misspelling of "Azatadine," which is the subject of this guide.

Core Molecular and Pharmacological Data

Azatadine is a first-generation antihistamine with anticholinergic and anti-serotonin properties. The following table summarizes its key molecular and pharmacological data.

| Property | Value | Source |

| Molecular Formula | C20H22N2 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 290.41 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Monoisotopic Mass | 290.1783 Da | --INVALID-LINK-- |

| CAS Number | 3964-81-6 | --INVALID-LINK-- |

| Mechanism of Action | H1-Receptor Antagonist | --INVALID-LINK--, --INVALID-LINK-- |

Quantitative Pharmacological Data

The following table presents key quantitative metrics that define the pharmacological activity of Azatadine.